1-(3-碘苄基)吡咯烷

描述

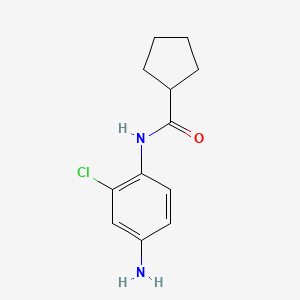

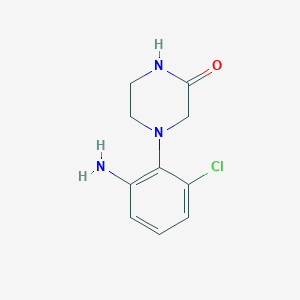

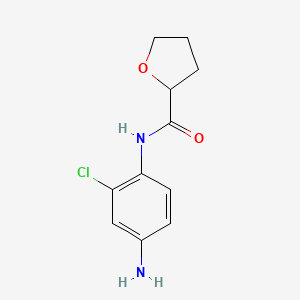

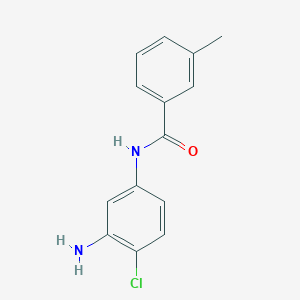

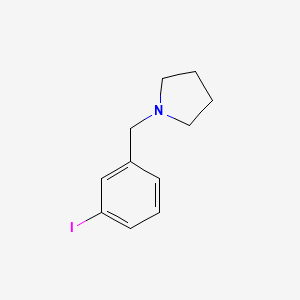

1-(3-Iodobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14IN . It contains a total of 28 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring (pyrrolidine), and 1 six-membered ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-(3-Iodobenzyl)pyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of 1-(3-Iodobenzyl)pyrrolidine is characterized by a five-membered pyrrolidine ring and a six-membered aromatic ring . The molecule has a total of 28 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, and 6 aromatic bonds .Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-(3-Iodobenzyl)pyrrolidine, have been found to exhibit various biological activities, which can be attributed to their unique chemical structures and reactivity . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Physical And Chemical Properties Analysis

1-(3-Iodobenzyl)pyrrolidine has an average mass of 287.140 Da and a monoisotopic mass of 287.017090 Da . More detailed physical and chemical properties were not found in the retrieved sources.科学研究应用

Drug Discovery

The pyrrolidine ring, which is a part of the “1-(3-Iodobenzyl)pyrrolidine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Asymmetric Synthesis

Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . The substituted chiral pyrrolidines, which include “1-(3-Iodobenzyl)pyrrolidine”, represent one of the most common heterocyclic structural motifs present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and characterizes the structure of many ligands .

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have also been studied .

Proteomics Research

“1-(3-Iodobenzyl)pyrrolidine” is a specialty product used for proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the protein level .

Development of New Catalysts

Pyrrolidine-based compounds, including “1-(3-Iodobenzyl)pyrrolidine”, have been used in the development of new catalysts . These catalysts can be used in various chemical reactions, including asymmetric functionalization of aldehydes .

Bioactive Compounds

Pyrrolidine compounds are often used in the synthesis of bioactive compounds . These compounds have biological effects on living organisms and can be used in the development of new drugs .

安全和危害

未来方向

Pyrrolidine derivatives, including 1-(3-Iodobenzyl)pyrrolidine, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The possibility to efficiently explore the pharmacophore space due to sp³-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors enhancing this interest . This suggests that 1-(3-Iodobenzyl)pyrrolidine and similar compounds could have promising future applications in the development of new drugs with different biological profiles .

作用机制

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse range of bioactivities .

Mode of Action

The pyrrolidine ring, a common feature in many biologically active compounds, is known to interact with biological targets in a unique manner due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like pyrrolidine derivatives is known to modify physicochemical parameters and optimize adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been reported to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

属性

IUPAC Name |

1-[(3-iodophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFZIRZPTAFNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594623 | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Iodobenzyl)pyrrolidine | |

CAS RN |

884507-44-2 | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。